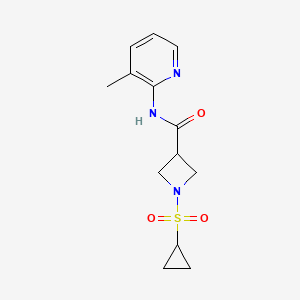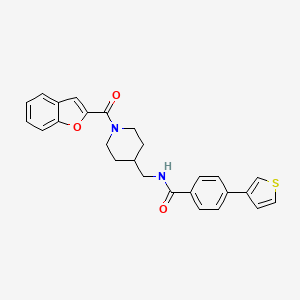![molecular formula C19H21N5O3 B2550827 (Z)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(1-(3,4-dimethoxyphenyl)ethylidene)propanehydrazide CAS No. 452089-88-2](/img/structure/B2550827.png)
(Z)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(1-(3,4-dimethoxyphenyl)ethylidene)propanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N’-(1-(3,4-dimethoxyphenyl)ethylidene)propanehydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d][1,2,3]triazole moiety linked to a dimethoxyphenyl group through a hydrazide linkage, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N’-(1-(3,4-dimethoxyphenyl)ethylidene)propanehydrazide typically involves multiple steps, starting with the preparation of the benzo[d][1,2,3]triazole core. This can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
(Z)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N’-(1-(3,4-dimethoxyphenyl)ethylidene)propanehydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the hydrazide linkage or other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound with modified functional groups .
科学的研究の応用
Chemistry
In chemistry, (Z)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N’-(1-(3,4-dimethoxyphenyl)ethylidene)propanehydrazide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
Medicine
In medicine, the compound is being investigated for its potential therapeutic properties, including its ability to inhibit specific enzymes or pathways involved in disease processes .
Industry
Industrially, (Z)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N’-(1-(3,4-dimethoxyphenyl)ethylidene)propanehydrazide can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity .
作用機序
The mechanism of action of (Z)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N’-(1-(3,4-dimethoxyphenyl)ethylidene)propanehydrazide involves its interaction with molecular targets such as enzymes and receptors. The triazole moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and modulating biological pathways . The dimethoxyphenyl group can enhance the compound’s binding affinity and specificity for certain targets .
類似化合物との比較
Similar Compounds
Bis(2-ethylhexyl) terephthalate: This compound is used as a plasticizer and has a different structural framework but shares some functional similarities in terms of industrial applications.
Uniqueness
What sets (Z)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N’-(1-(3,4-dimethoxyphenyl)ethylidene)propanehydrazide apart is its combination of a triazole moiety with a dimethoxyphenyl group, providing unique reactivity and binding properties that are not commonly found in other compounds .
特性
CAS番号 |
452089-88-2 |
|---|---|
分子式 |
C19H21N5O3 |
分子量 |
367.4 g/mol |
IUPAC名 |
3-(benzotriazol-1-yl)-N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]propanamide |
InChI |
InChI=1S/C19H21N5O3/c1-13(14-8-9-17(26-2)18(12-14)27-3)20-22-19(25)10-11-24-16-7-5-4-6-15(16)21-23-24/h4-9,12H,10-11H2,1-3H3,(H,22,25)/b20-13+ |
InChIキー |
YTHPRLAVPUWLFQ-DEDYPNTBSA-N |
SMILES |
CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)C3=CC(=C(C=C3)OC)OC |
異性体SMILES |
C/C(=N\NC(=O)CCN1C2=CC=CC=C2N=N1)/C3=CC(=C(C=C3)OC)OC |
正規SMILES |
CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)C3=CC(=C(C=C3)OC)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[2-[2-(Cyclopropylcarbamoyl)anilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2550753.png)
![ethyl 2-(2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2550754.png)

![2-(butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2550757.png)


![5-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2550761.png)
![4-(dimethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2550764.png)

